molecular formula C11H13N3O4S2 B216503 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B216503
M. Wt: 315.4 g/mol
InChI Key: HWANRMZBMRDSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-methoxymethyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H13N3O4S2

Molecular Weight

315.4 g/mol

IUPAC Name

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C11H13N3O4S2/c1-17-7-10-12-13-11(19-10)14-20(15,16)9-5-3-8(18-2)4-6-9/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

HWANRMZBMRDSNS-UHFFFAOYSA-N

SMILES

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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